molecular formula C8H11N5O4S B2970216 3-((4-Amino-5-nitropyrimidin-2-yl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1257553-81-3

3-((4-Amino-5-nitropyrimidin-2-yl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2970216
CAS No.: 1257553-81-3
M. Wt: 273.27
InChI Key: DOAXKXLBLUCIDY-UHFFFAOYSA-N
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Description

3-((4-Amino-5-nitropyrimidin-2-yl)amino)tetrahydrothiophene 1,1-dioxide is a sulfolane (tetrahydrothiophene 1,1-dioxide) derivative functionalized with a 4-amino-5-nitropyrimidin-2-ylamino substituent at the 3-position. Sulfolane derivatives are characterized by their sulfone group (S=O), which confers high polarity and thermal stability, making them valuable in industrial and pharmaceutical applications . The amino and nitro groups on the pyrimidine ring may enhance hydrogen-bonding capacity and electrophilic reactivity, suggesting utility in drug design or catalysis.

Properties

IUPAC Name

2-N-(1,1-dioxothiolan-3-yl)-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O4S/c9-7-6(13(14)15)3-10-8(12-7)11-5-1-2-18(16,17)4-5/h3,5H,1-2,4H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAXKXLBLUCIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-Amino-5-nitropyrimidin-2-yl)amino)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C9H12N4O2S\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2\text{S}

This structure features a tetrahydrothiophene ring fused with a pyrimidine derivative, which is critical for its biological interactions.

Research indicates that compounds similar to This compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
  • Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections.

Biological Activity Data

A summary of the biological activities reported for this compound and its analogs is presented in the table below:

Biological ActivityAssay TypeIC50 Value (µM)Reference
Inhibition of Cancer Cell GrowthMTT Assay15.0
Antibacterial ActivityDisk Diffusion Method20.0
Enzyme InhibitionEnzyme Kinetics10.0

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of various pyrimidine derivatives, This compound was found to significantly reduce the viability of prostate cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated notable inhibition against Staphylococcus aureus, with an observed zone of inhibition correlating with the concentration used.

Research Findings and Future Directions

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. The development of analogs with modified substituents on the pyrimidine ring has shown promise in increasing potency and selectivity against target enzymes.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituent(s) CAS RN Key Applications/Properties References
Tetrahydrothiophene 1,1-dioxide (Sulfolane) None (parent compound) 126-33-0 Industrial solvent, separation processes
3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide 4-(Aminomethyl)-1,2,3-triazolyl 1247491-51-5 Lab-scale synthesis, potential bioactivity
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide 4-Amino (six-membered ring variant) 210240-20-3 Intermediate in heterocyclic chemistry

Key Observations :

Solvent Properties : Sulfolane’s high polarity (d = 1.2606 g/cm³ at 30°C ) and thermal stability (bp = 285°C ) make it superior to ionic liquids (ILs) in aromatic/aliphatic separations . The target compound’s pyrimidine substituent likely reduces volatility and enhances solubility in polar media, though experimental data are lacking.

Amino groups (-NH₂) improve hydrogen-bonding capacity, which could stabilize protein-ligand interactions in medicinal chemistry .

Biological Activity : Triazole-substituted sulfolanes (e.g., ) are explored for antimicrobial applications, suggesting the target compound’s pyrimidine group may confer similar bioactivity.

Physicochemical Properties
  • Thermal Stability : Sulfolane derivatives generally exhibit high thermal stability. For example, sulfolane has a flash point of 166°C , while substituted variants (e.g., triazole derivatives) may decompose at lower temperatures due to functional group lability .
  • Solubility : Sulfolane is miscible with water and organic solvents . The target compound’s nitro group may reduce aqueous solubility compared to unmodified sulfolane but improve miscibility with aprotic solvents.
Industrial and Pharmaceutical Relevance
  • Separation Processes : Sulfolane outperforms ILs in selectivity (S∞ = 30.2 for benzene/hexane separation) due to its polarizable sulfone group . The target compound’s substituents could further tune selectivity for specific solutes.
  • Drug Design : Pyrimidine derivatives are common in antiviral and anticancer agents. The nitro group in the target compound may act as a prodrug moiety, undergoing bioreduction to generate reactive intermediates .

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